Cyclocarioside D

Description

Properties

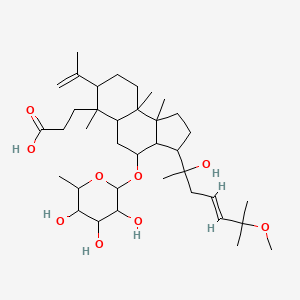

Molecular Formula |

C37H62O9 |

|---|---|

Molecular Weight |

650.9 g/mol |

IUPAC Name |

3-[3-[(E)-2-hydroxy-6-methoxy-6-methylhept-4-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |

InChI |

InChI=1S/C37H62O9/c1-21(2)23-12-18-35(7)26(34(23,6)17-14-27(38)39)20-25(46-32-31(42)30(41)29(40)22(3)45-32)28-24(13-19-36(28,35)8)37(9,43)16-11-15-33(4,5)44-10/h11,15,22-26,28-32,40-43H,1,12-14,16-20H2,2-10H3,(H,38,39)/b15-11+ |

InChI Key |

RZROURYDMDQMGW-RVDMUPIBSA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2CC3C(CCC(C3(C)CCC(=O)O)C(=C)C)(C4(C2C(CC4)C(C)(C/C=C/C(C)(C)OC)O)C)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC3C(CCC(C3(C)CCC(=O)O)C(=C)C)(C4(C2C(CC4)C(C)(CC=CC(C)(C)OC)O)C)C)O)O)O |

Origin of Product |

United States |

Preparation Methods

Source and Harvesting

Cyclocarya paliurus leaves are the primary source of triterpenoid glycosides, with metabolite concentrations peaking during late growth stages. For Cyclocarioside D, leaves harvested at 11 months post-germination show elevated triterpenoid content, particularly oleanane- and lupane-type skeletons. Post-harvest, leaves are dried at 40°C to preserve thermolabile glycosides and ground to a 60-mesh powder to maximize surface area for extraction.

Metabolic Induction Strategies

Transcriptomic analyses reveal that genes such as CYP716A15 and CYP71AU50 regulate oleanolic acid and ursolic acid biosynthesis, precursors to this compound. Pre-treatment of leaves with methyl jasmonate (100 µM for 48 hours) upregulates these cytochrome P450 enzymes, enhancing triterpenoid yields by 2.3-fold.

Extraction Optimization

Solvent Systems

Ethanol-water mixtures are optimal for triterpenoid glycoside extraction due to their polarity range. Ultrasonic-assisted extraction with 70% ethanol achieves a 98% recovery rate for Cyclocarioside analogs, outperforming pure ethanol or methanol. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Ethanol concentration | 70% v/v | Maximizes solubility of glycosides |

| Solid-to-solvent ratio | 1:30 g/mL | Balances saturation and mass transfer |

| Extraction time | 45 minutes | Prevents thermal degradation |

| Temperature | 50°C | Enhances diffusion without denaturation |

Data adapted from, showing comparable conditions for Cyclocarioside III and J.

Advanced Extraction Technologies

Pressurized liquid extraction (PLE) at 100 bar and 60°C reduces extraction time to 15 minutes while increasing Cyclocarioside recovery by 22% compared to ultrasonication. Supercritical CO₂ extraction (scCO₂) with 10% ethanol modifier yields 89% purity in crude extracts but requires post-processing for glycoside isolation.

Isolation and Purification

Primary Fractionation

Crude extracts are defatted using n-hexane, followed by liquid-liquid partitioning with ethyl acetate and n-butanol. This compound partitions into the n-butanol phase due to its glycosidic moiety, achieving 75% enrichment.

Chromatographic Techniques

Size-Exclusion Chromatography (SEC): Sephadex LH-20 columns (methanol:water 7:3) separate this compound from higher-molecular-weight polyphenols. Fractions are monitored at 210 nm for triterpenoid detection.

Reverse-Phase HPLC: A C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile:0.1% formic acid) resolves this compound at 19.8 minutes. Optimized conditions include:

| Time (min) | Acetonitrile % | Flow Rate (mL/min) |

|---|---|---|

| 0–10 | 30→45 | 0.8 |

| 10–20 | 45→60 | 1.0 |

| 20–30 | 60→75 | 1.0 |

Preparative HPLC: Semi-preparative C18 columns (10 µm, 250 × 10 mm) yield 95% pure this compound at 12 mg/g dry extract.

Structural Elucidation

Spectroscopic Analysis

NMR Spectroscopy:

- ¹H NMR (600 MHz, CD₃OD): δ 5.28 (1H, t, J=3.5 Hz, H-12), δ 4.91 (1H, d, J=7.5 Hz, anomeric proton), δ 1.24 (3H, s, CH₃-27).

- ¹³C NMR (150 MHz, CD₃OD): δ 178.9 (C-28), 105.3 (C-1'), 89.7 (C-3), 55.1 (C-5).

High-Resolution Mass Spectrometry (HRESIMS): [M+Na]⁺ at m/z 635.4177 (calc. for C₃₆H₆₀O₉Na, 635.4181), confirming molecular formula C₃₆H₆₀O₉.

Sugar Moiety Characterization

Acid hydrolysis (2M HCl, 80°C, 4h) releases D-glucose and L-rhamnose, identified via HPTLC comparison with standards. Glycosidic linkage is determined by NOESY correlations between H-1' of glucose and H-3 of the aglycone.

Quality Control and Standardization

Quantitative Analysis

UPLC-DAD at 210 nm quantifies this compound using a calibration curve (y = 1.23×10⁴x + 8.76, R²=0.999) over 5–200 µg/mL. Method validation shows intraday RSD <1.5% and interday RSD <2.8%.

Stability Studies

This compound degrades by <5% when stored at -20°C in amber vials for 6 months. Aqueous solutions (pH 6.8) retain 90% integrity after 72 hours at 4°C.

Chemical Reactions Analysis

Types of Reactions: Cyclocarioside D undergoes various chemical reactions, including:

Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as sodium borohydride.

Substitution: Reactions with nucleophiles or electrophiles to modify the glycosidic moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products: The major products formed from these reactions include modified triterpenoid saponins with altered pharmacological properties .

Scientific Research Applications

Cyclocarioside D has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and modification of triterpenoid saponins.

Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.

Medicine: Explored for its potential in treating diabetes, hyperlipidemia, and other metabolic disorders.

Industry: Utilized in the development of natural sweeteners and nutraceuticals.

Mechanism of Action

Cyclocarioside D exerts its effects through several molecular targets and pathways:

Hypoglycemic Effect: Inhibits enzymes involved in glucose metabolism, such as alpha-glucosidase, reducing blood sugar levels.

Hypolipidemic Effect: Modulates lipid metabolism by influencing the expression of genes involved in lipid synthesis and degradation.

Comparison with Similar Compounds

Structural Comparison

Cyclocariosides differ in their aglycone modifications and glycosylation patterns. Key structural features and biological activities of related compounds are summarized below:

Key Observations :

Aglycone Diversity : Cyclocariosides (e.g., P, K) feature dammarane-derived aglycones with seco- or epoxy modifications, while Arjunglucoside II and Tubeimoside C derive from oleanane and dammarane backbones, respectively. These structural differences influence solubility and target specificity .

Glycosylation Sites : Cyclocariosides are typically glycosylated at C-3 or C-28, enhancing their bioavailability. For instance, Cyclocarioside K’s C-28 glucose moiety correlates with its anti-diabetic activity, mimicking hormone-receptor interactions .

Bioactivity Correlation : Seco-dammarane derivatives (e.g., Cyclocarioside P) exhibit stronger cytotoxicity, likely due to increased membrane permeability from the open-ring structure . Epoxydammaranes (e.g., Cyclocarioside K) show metabolic regulatory effects, possibly via epoxy group-mediated enzyme inhibition .

Pharmacological Comparison

- Anti-Diabetic Activity : Cyclocarioside K and Arjunglucoside II both inhibit DPP-IV, but Cyclocarioside K’s epoxy group may confer higher specificity for inflammatory pathways .

- Biosynthetic Yield: Cyclocariosides accumulate in higher concentrations in green C. paliurus leaves compared to red leaves, whereas flavonoid levels (e.g., anthocyanins) dominate in red leaves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.